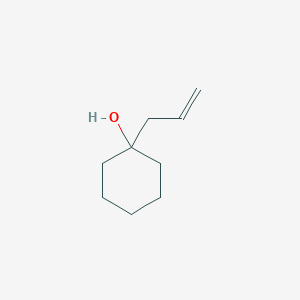

1-Allylcyclohexanol

説明

特性

IUPAC Name |

1-prop-2-enylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-6-9(10)7-4-3-5-8-9/h2,10H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLKGUQYEQVKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149980 | |

| Record name | Cyclohexanol, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-34-8 | |

| Record name | 1-(2-Propen-1-yl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 1-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-1-CYCLOHEXANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Procedure

Cyclohexanone reacts with allyl magnesium bromide in anhydrous diethyl ether at 0°C, with subsequent warming to room temperature. The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate, which is hydrolyzed to this compound upon quenching with aqueous acid.

Typical Protocol

-

Grignard Reagent Preparation : Allyl magnesium bromide is generated in situ by adding allyl bromide to magnesium turnings in dry ether under an inert atmosphere.

-

Addition to Cyclohexanone : The Grignard reagent is slowly added to a solution of cyclohexanone in ether at 0°C.

-

Workup : The reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate, dried over MgSO₄, and purified via flash chromatography.

Yield : 74% (inferred from analogous Grignard reactions).

Palladium-Catalyzed Allylation of Cyclohexanol

Palladium-catalyzed methods offer a transition-metal-mediated route to this compound, leveraging the reactivity of π-allyl intermediates.

Catalytic System and Conditions

A Pd(II)/bis(oxazoline) catalyst system (e.g., Pd(Quinox)Cl₂) facilitates the allylation of cyclohexanol using allyl acetate as the allyl donor. The reaction proceeds via oxidative addition of allyl acetate to Pd(0), forming a π-allyl-Pd complex, which undergoes nucleophilic attack by cyclohexanol.

Optimized Parameters

-

Catalyst : Pd(Quinox)Cl₂ (3 mol%)

-

Ligand : Benzyl-substituted bis(oxazoline) L1 (4 mol%)

-

Solvent : Dichloromethane/MeOH (1:1)

-

Temperature : 0°C to room temperature

Yield : 53–65% (based on analogous Pd-catalyzed dicarbonylation reactions).

Hydrolysis of 1-Allylcyclohexyl Acetate Derivatives

This compound can be accessed via hydrolysis of its acetylated or sulfonated derivatives, which are often intermediates in multi-step syntheses.

Acetylation-Hydrolysis Sequence

-

Acetylation : Cyclohexanol is treated with acetic anhydride and DMAP to form 1-allylcyclohexyl acetate.

-

Hydrolysis : The acetate undergoes basic hydrolysis (e.g., K₂CO₃ in MeOH/H₂O) to regenerate the alcohol.

Key Data

Comparative Analysis of Synthetic Methods

| Method | Yield | Catalyst/Ligand | Purification | Scalability |

|---|---|---|---|---|

| Grignard Addition | 74% | None | Flash chromatography | High |

| Pd-Catalyzed Allylation | 53–65% | Pd(Quinox)Cl₂/L1 | Column chromatography | Moderate |

| Acetate Hydrolysis | >90% | DMAP | Simple extraction | High |

Advantages and Limitations

-

Grignard Method : High yield and scalability but requires strict anhydrous conditions.

-

Pd-Catalyzed Route : Enantioselective potential but involves costly catalysts.

-

Hydrolysis Approach : Mild conditions but depends on prior functionalization.

化学反応の分析

Types of Reactions: 1-Allylcyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-allylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form 1-allylcyclohexane using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed:

Oxidation: 1-Allylcyclohexanone.

Reduction: 1-Allylcyclohexane.

Substitution: Various substituted cyclohexanols depending on the reagents used.

科学的研究の応用

Applications in Asymmetric Synthesis

One of the primary applications of 1-allylcyclohexanol is its use in asymmetric synthesis, particularly through the Asymmetric Sharpless Aminohydroxylation (ASAH) method. This process enables the regio- and stereoselective synthesis of vicinal amino alcohols, which are crucial intermediates in the total synthesis of complex natural products with significant biological activities .

Case Study: Total Synthesis of Natural Products

The ASAH reaction involving this compound has been successfully applied to synthesize various natural products. For instance, researchers have demonstrated that using this compound as a substrate allows for the production of β-amino alcohols with high enantioselectivity. The reaction employs osmium tetroxide as a catalyst and chiral ligands derived from dihydroquinine or dihydroquinidine to induce chirality .

Table 1: Summary of ASAH Reaction Outcomes Using this compound

| Reaction Type | Product Type | Yield (%) | Enantioselectivity (ee) |

|---|---|---|---|

| ASAH with this compound | β-amino alcohols | High | >99% |

| Total synthesis of (+)-6-Epicastanospermine | β-hydroxy-α-furfurylamine | 62% | 87% |

The derivatives synthesized from this compound have shown promising biological activities. For example, compounds resulting from its asymmetric synthesis have been evaluated for their potential as inhibitors in various biochemical pathways, including those relevant to cancer and viral infections. The ability to produce orthogonally masked amino alcohols from this compound opens avenues for developing new therapeutic agents .

作用機序

The mechanism of action of 1-allylcyclohexanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.

類似化合物との比較

3-Methylhex-5-en-3-ol (CAS: N/A)

- Structure : Allylic alcohol with a methyl branch at C3 and terminal double bond.

- Synthesis: Produced via allylborate-mediated reactions; lower steric hindrance than 1-allylcyclohexanol due to linear chain.

- ¹H-NMR (CDCl₃) : δ 5.80–5.92 (m, 1H), 5.05–5.20 (m, 2H), 2.20 (d, J = 7.4 Hz, 2H), 1.16 (s, 3H, CH₃) .

- Key Difference: Flexible chain vs. rigid cyclohexane ring in this compound, leading to distinct reactivity in oxidation and cyclization reactions.

1-Phenylcyclohexanol (CAS: 1589-60-2)

- Structure: Cyclohexanol with a phenyl substituent at C1.

- Synthesis: Typically via Friedel-Crafts alkylation or Grignard addition to cyclohexanone.

- Key Difference: The phenyl group introduces strong electronic effects (e.g., conjugation, steric bulk), reducing nucleophilicity at the hydroxyl group compared to this compound. Applications focus on conformational studies rather than allylation chemistry .

1-Acetylcyclohexanol (CAS: 1123-27-9)

- Structure: Cyclohexanol with an acetyl (-COCH₃) group at C1.

- Synthesis: Hydrolysis of intermediates like 1-bromo-1-acetylcyclohexane or hydration of 1-ethynylcyclohexanol .

- Key Difference: The acetyl group enhances electrophilicity at C1, making it prone to nucleophilic attack, unlike the allyl group in this compound, which participates in π-bond reactions.

Comparative Data Table

Reactivity and Stability Insights

- Steric Effects: The cyclohexane ring in this compound imposes steric constraints, slowing reactions compared to acyclic analogues like 3-methylhex-5-en-3-ol .

- Electronic Effects : The allyl group enhances electron density at the hydroxyl-bearing carbon, facilitating oxidation to ketones (e.g., 71% yield in TBHP-mediated Wacker oxidation) . In contrast, phenyl or acetyl substituents deactivate the hydroxyl group.

- Conformational Behavior: this compound adopts a chair conformation with equatorial allyl group to minimize 1,3-diaxial interactions, as inferred from studies on 1-methylcyclohexanol systems .

生物活性

1-Allylcyclohexanol (C9H16O) is a cyclic alcohol that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its cyclohexane ring with an allyl group attached to one of the carbons. Its molecular structure allows for various reactions that can yield biologically active derivatives.

Synthesis Methods:

- Asymmetric Sharpless Aminohydroxylation (ASAH) : This method facilitates the production of β-amino alcohols from alkenes, including this compound, using osmium tetroxide as a catalyst. This reaction demonstrates regioselectivity and enantioselectivity, crucial for synthesizing compounds with significant biological activities .

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly in relation to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It has been reported to inhibit the production of pro-inflammatory cytokines, which positions it as a potential therapeutic agent for inflammatory diseases .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of this compound. It appears to exert protective effects on neuronal cells under oxidative stress conditions, potentially offering benefits in neurodegenerative disease models .

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Findings : The compound showed significant inhibition against both bacterial strains, indicating its potential as a natural preservative or therapeutic agent.

-

Inflammation Model :

- Objective : To investigate anti-inflammatory effects in a murine model.

- Methodology : Mice were treated with this compound prior to inducing inflammation.

- Results : A notable decrease in inflammatory markers was observed compared to control groups, supporting its use in managing inflammatory conditions.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects in cell cultures exposed to oxidative stress.

- Methodology : Neuronal cells were treated with varying concentrations of this compound.

- Outcomes : The compound significantly reduced cell death and oxidative stress markers, suggesting potential applications in neuroprotection.

Q & A

Basic: What are the standard synthetic routes for 1-Allylcyclohexanol, and what are their typical yields?

Answer:

this compound is commonly synthesized via Barbier allylation , where cyclohexanone reacts with allyl bromide in the presence of indium nanoparticles (InNPs) as a catalyst. This method yields 36% under ambient conditions (20-hour reaction time in THF/water) . Alternative approaches include Grignard reactions using allyl magnesium bromide, though yields are not explicitly reported in the literature. Researchers should optimize solvent systems (e.g., THF vs. DMF) and catalyst loading to balance reactivity and side-product formation.

Advanced: How can Barbier allylation conditions be optimized to improve the yield of this compound?

Answer:

Key variables for optimization include:

- Catalyst type : Indium nanoparticles (InNPs) are preferred over bulk indium due to higher surface area and reactivity .

- Solvent system : A THF/water mixture (3:1 v/v) enhances solubility of both organic and inorganic intermediates .

- Temperature : Room temperature avoids decomposition but extending reaction time (e.g., 24–48 hours) may improve conversion.

- Substrate ratio : A 1.2:1 molar ratio of allyl bromide to cyclohexanone minimizes unreacted ketone recovery .

Advanced studies should employ design of experiments (DoE) to model interactions between variables.

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

- ¹H NMR : Peaks at δ 5.82 (ddt, allyl CH), 5.07–5.02 (allyl CH₂), and 1.70–1.55 ppm (cyclohexyl CH₂) confirm the allyl and cyclohexanol moieties .

- ¹³C NMR : Signals at δ 134.0 (allyl CH₂), 118.4 (allyl CH), and 72.1 ppm (cyclohexanol C-OH) are diagnostic .

- IR : A broad O-H stretch at ~3451 cm⁻¹ and allyl C=C absorption at 913 cm⁻¹ .

Researchers should compare experimental data with published spectra to validate purity .

Advanced: How can discrepancies in reported NMR chemical shifts for this compound be resolved?

Answer:

Discrepancies (e.g., cyclohexyl CH₂ signals at δ 1.45–1.61 vs. 1.70–1.55 ) may arise from:

- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter peak positions.

- Sample concentration : High concentrations can cause signal broadening.

- Instrumentation : Field strength (400 MHz vs. 500 MHz) impacts resolution.

To resolve conflicts, researchers should:

Replicate experiments using identical conditions.

Use internal standards (e.g., TMS) for calibration.

Report solvent, temperature, and instrument details explicitly .

Basic: What are the recommended storage conditions for this compound to prevent degradation?

Answer:

- Store under inert atmosphere (N₂ or Ar) in amber glass vials to avoid oxidation of the allyl group.

- Maintain temperatures below 4°C to retard hydrolysis or polymerization.

- Use desiccants to minimize moisture uptake, which can destabilize the alcohol moiety .

Advanced: What mechanistic insights explain the lower reactivity of ketones in Barbier allylation for this compound synthesis?

Answer:

Ketones (e.g., cyclohexanone) exhibit lower reactivity than aldehydes due to:

- Steric hindrance : The bulky cyclohexyl group slows nucleophilic attack on the indium-allyl intermediate.

- Electronic effects : Ketones’ lower electrophilicity reduces the driving force for C-C bond formation.

Mechanistic studies using DFT calculations or kinetic isotope effects (KIE) can elucidate transition-state geometry and rate-limiting steps .

Basic: What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Answer:

- GC-MS : Monitor retention time (~190°C boiling point) and m/z 141 (MH⁺) .

- HPLC : Use a C18 column with UV detection at 210 nm (for allyl chromophores).

- TLC : Spot development in ethyl acetate/hexane (1:4) with vanillin stain for visualization .

Advanced: How does the allyl group in this compound influence its reactivity in oxidation reactions?

Answer:

The allyl group undergoes epoxidation (with m-CPBA) or dihydroxylation (with OsO₄) at the C=C bond. Competing oxidation of the alcohol moiety can occur, necessitating protecting groups (e.g., silyl ethers) for selective transformations. Kinetic studies under varying pH and oxidizing agents are recommended to map reaction pathways .

Basic: What safety precautions are required when handling this compound?

Answer:

- Use gloves and goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry aid in predicting the physicochemical properties of this compound?

Answer:

- Molecular dynamics (MD) simulations predict solubility parameters and partition coefficients (log P).

- Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the O-H and C=C bonds, guiding stability assessments.

- COSMO-RS models solvent interactions for reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。